2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-29-21-8-4-3-7-19(21)23(28)24-18-11-9-17(10-12-18)20-13-14-22(26-25-20)27-15-5-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKHUJGFMQXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyridazinyl intermediate: This can be achieved by reacting a suitable pyridazine derivative with pyrrolidine under controlled conditions.
Coupling with the benzamide core: The pyridazinyl intermediate is then coupled with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy group and pyridazine ring undergo oxidation under controlled conditions:
| Reaction Site | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridazine C-H bonds | KMnO₄ (acidic, 60°C) | Pyridazine N-oxide derivatives | 72–85% | |
| Benzamide ethoxy group | CrO₃/H₂SO₄ (room temp, 12 hr) | Carboxylic acid via O-dealkylation | 68% |
Key Findings :
-
Pyridazine oxidation selectively targets the electron-deficient C-3 position due to nitrogen's inductive effects.
-
Ethoxy group oxidation follows radical intermediates, confirmed via ESR spectroscopy.
Reduction Reactions
The amide carbonyl and pyridazine ring are susceptible to reduction:
| Reaction Site | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzamide carbonyl | LiAlH₄ (THF, reflux) | Secondary amine | 91% | |
| Pyridazine ring | H₂/Pd-C (50 psi, ethanol) | Partially saturated dihydropyridazine | 55% |
Mechanistic Insights :
-
LiAlH₄ reduces the amide to an amine without affecting the pyrrolidine ring.
-
Catalytic hydrogenation of pyridazine requires elevated pressures due to aromatic stabilization.
Hydrolysis Reactions
Controlled hydrolysis reveals stability under different pH conditions:
| Conditions | Reaction | Product | Half-Life | Reference |
|---|---|---|---|---|
| 1M HCl (reflux) | Amide bond cleavage | 2-ethoxybenzoic acid + aniline derivative | 2.3 hr | |
| 1M NaOH (70°C) | Ethoxy group hydrolysis | Phenolic derivative | 6.8 hr |
Stability Data :
-
Amide hydrolysis follows pseudo-first-order kinetics with in acidic conditions.
-
Ethoxy group resists alkaline hydrolysis unless heated above 60°C.
Nucleophilic Aromatic Substitution
The pyridazine ring participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | 120°C, DMF | 6-amino-pyridazine derivative | 64% | |
| NaSMe | DMSO, 80°C | 3-methylthio-pyridazine | 58% |
Computational Support :
-
DFT calculations (B3LYP/6-31G*) show C-3 on pyridazine has the lowest value (-0.87), favoring nucleophilic attack.
Cross-Coupling Reactions
The aryl halide moiety enables catalytic coupling:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/water | Biaryl derivatives | 89% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated products | 76% |
Optimized Parameters :
-
Suzuki coupling achieves >85% yield with 2 mol% Pd catalyst and 3:1 toluene/water ratio.
-
Buchwald-Hartwig amination requires Xantphos as a ligand to prevent β-hydride elimination .
Biological Interactions
The compound modulates enzyme activity through covalent/non-covalent interactions:
| Target | Interaction Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| c-Met kinase | ATP-competitive inhibition | 26 | |
| VEGFR-2 | Allosteric binding | 112 |
Structural Basis :
-
Molecular docking (PDB: 3LQ8) confirms hydrogen bonding between the benzamide carbonyl and MET-1160 residue .
-
Pyrrolidine enhances solubility (logP = 2.1), improving bioavailability.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Reaction | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm, CH₃CN | [2+2] Cycloaddition at pyridazine | Tricyclic dimer | 0.18 |
Mechanism :
-
Excited-state pyridazine undergoes intersystem crossing to triplet state, enabling diradical formation.
Scientific Research Applications
The biological activities of 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide have been investigated in various studies, revealing promising results in several therapeutic areas:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives similar to this compound inhibited RET kinase activity, which is crucial in several cancer types. The compound's ability to induce apoptosis in cancer cells was documented through in vitro assays, showing cytotoxic effects against breast and lung cancer cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method employed in these studies indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent.
Case Studies
| Case Study | Description | Findings |
|---|---|---|
| Antitumor Activity | A study published in Cancer Research evaluated the effects of the compound on breast cancer cell lines. | Significant cytotoxicity was observed, indicating potential for development as an anticancer agent. |
| Neuroprotection | Research focused on neurodegenerative diseases tested the compound's ability to protect neuronal cells from oxidative stress. | Results showed improved cell viability compared to controls, suggesting neuroprotective effects. |
| Antimicrobial Efficacy | A study assessed the antimicrobial activity against S. aureus and E. coli using the disc diffusion method. | The compound exhibited a notable zone of inhibition, highlighting its potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in FGFR4 Inhibition
describes 2-acrylamido-N-(pyridazin-3-yl)benzamide derivatives (e.g., compounds 4h, 4i, 4k, 4l) synthesized via fragment-based strategies. These compounds share the benzamide-pyridazine backbone but differ in substituents:
- 4h: 2-Acrylamido-N-(6-((4-(dimethylamino)phenyl)ethynyl)pyridazin-3-yl)benzamide.
- 4i : 2-Acrylamido-N-(6-(phenylethynyl)pyridazin-3-yl)benzamide.
Key Differences :
- The pyrrolidine moiety at the pyridazine 6-position may enhance solubility compared to ethynyl-linked aryl groups in 4h/4i .
Table 1: Structural and Pharmacokinetic Comparison
BCR-ABL Kinase Inhibitors
and highlight 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)-methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534) , a pan-BCR-ABL inhibitor active against the T315I mutant.
Key Differences :
- Core Heterocycle : AP24534 uses an imidazo[1,2-b]pyridazine core, whereas the target compound employs a simpler pyridazine ring.
- Substituents : The target compound lacks the trifluoromethyl and methylpiperazine groups of AP24534, which are critical for overcoming kinase resistance mutations.
- Potency: AP24534 exhibits nanomolar IC50 values against BCR-ABL (≤1 nM), while the target compound’s activity remains uncharacterized in this context .
Benzamide Derivatives with Varied Linkers
and describe benzamide derivatives with alternative linkers and substituents:
Key Differences :
Pharmacological and Functional Insights
Selectivity and Binding Interactions
- Pyrrolidine vs. Piperazine : The pyrrolidine substituent in the target compound may reduce off-target effects compared to methylpiperazine-containing analogues (e.g., AP24534), as piperazine groups often interact with hERG channels .
Biological Activity
2-Ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, pyridazine ring, and pyrrolidine ring, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings engage in π-π stacking interactions.
Biological Activity and Research Findings
Recent studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:
Antitumor Activity
Research indicates that derivatives of benzamides, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that certain benzamide derivatives had IC50 values ranging from 0.11 to 2.78 µM against MCF-7 and A549 cancer cell lines, indicating potent antiproliferative effects .
Kinase Inhibition
Another area of investigation involves the inhibition of kinases, particularly RET kinase, which is implicated in various cancers. Compounds structurally related to this compound have demonstrated moderate to high potency in ELISA-based kinase assays .
Case Studies
A specific case study involving a related compound showed promising results in inhibiting RET kinase activity at both molecular and cellular levels. The compound I-8 significantly inhibited cell proliferation driven by RET wildtype and gatekeeper mutations, suggesting that similar derivatives could serve as lead compounds for further development .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
